molecular formula C17H17NO3 B1679421 Diphenylacetyl-carbamic acid ethyl ester CAS No. 302841-86-7

Diphenylacetyl-carbamic acid ethyl ester

Cat. No. B1679421
M. Wt: 283.32 g/mol
InChI Key: ILSZPWZFQHSKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylacetyl-carbamic acid ethyl ester is a type of ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

The synthesis of esters like Diphenylacetyl-carbamic acid ethyl ester often involves the process of transesterification . This process is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production .


Molecular Structure Analysis

The molecular structure of esters, including Diphenylacetyl-carbamic acid ethyl ester, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters undergo a variety of chemical reactions. One common reaction is hydrolysis, which involves the breaking of the ester bond by water . This reaction is typically catalyzed by an acid or a base .


Physical And Chemical Properties Analysis

Esters are polar molecules but do not have a hydrogen atom attached directly to an oxygen atom. As a result, they cannot engage in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Scientific Research Applications

Pharmacological Tool Development

Diphenylacetyl-carbamic acid ethyl ester has been highlighted as a key starting material in the synthesis of small molecule mGluR1 enhancers. These compounds are designed to serve as potent, orally available mGlu1 receptor enhancers, providing valuable pharmacological tools for exploring the physiological roles mediated by mGlu1 receptors. The development of these enhancers, based on the structure of Diphenylacetyl-carbamic acid ethyl ester, involves detailed structure-activity relationship studies, underscoring its importance in medicinal chemistry research (Vieira et al., 2005).

Materials Science

In materials science, Diphenylacetyl-carbamic acid ethyl ester derivatives have been explored for creating bio-based alternatives to conventional materials. For example, a study focused on synthesizing a series of bio-based epoxy monomers from diphenolic acid, transforming the free acid into n-alkyl esters and the phenolic hydroxyl groups into diglycidyl ethers. This research demonstrates the potential of Diphenylacetyl-carbamic acid ethyl ester derivatives in developing new families of bio-based liquid epoxy resins with properties similar to those of conventional epoxy resins, such as diglycidyl ether of bisphenol A (DGEBA), thereby contributing to the advancement of sustainable materials (Maiorana et al., 2015).

Future Directions

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

ethyl N-(2,2-diphenylacetyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-21-17(20)18-16(19)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSZPWZFQHSKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028585
Record name Ethyl (diphenylacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylacetyl-carbamic acid ethyl ester

CAS RN

302841-86-7
Record name Ethyl N-(2,2-diphenylacetyl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302841867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (diphenylacetyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL N-(2,2-DIPHENYLACETYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4LS35GV3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The title compound, white solid, m.p. 133° C. and MS: m/e=284.2 (M+H+) was prepared in accordance with the general method of example 1 from diphenyl-acetyl isocyanate and ethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylacetyl-carbamic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Diphenylacetyl-carbamic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
Diphenylacetyl-carbamic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
Diphenylacetyl-carbamic acid ethyl ester
Reactant of Route 5
Diphenylacetyl-carbamic acid ethyl ester
Reactant of Route 6
Diphenylacetyl-carbamic acid ethyl ester

Citations

For This Compound
31
Citations
E Vieira, J Huwyler, S Jolidon, F Knoflach… - Bioorganic & medicinal …, 2005 - Elsevier
… mGluR1 enhancers based on the lead compound (9H-xanthene-9-carbonyl)-carbamic acid butyl ester derived from random-screening hit diphenylacetyl-carbamic acid ethyl ester were …
Number of citations: 96 www.sciencedirect.com
F Knoflach, V Mutel, S Jolidon… - Proceedings of the …, 2001 - National Acad Sciences
… (S)-2-(4-fluoro-phenyl)-1-(toluene-4-sulfonyl)-pyrrolidine (Ro 67-7476), (9H-xanthene-9-carbonyl)-carbamic acid butyl ester (RO 67-4853), and diphenylacetyl-carbamic acid ethyl ester (…
Number of citations: 282 www.pnas.org
JNC Kew - Pharmacology & therapeutics, 2004 - Elsevier
… diphenylacetyl-carbamic acid ethyl ester … (9H-xanthene-9-carbonyl)-carbamic acid esters, represented by diphenylacetyl-carbamic acid ethyl ester (Ro 01-6128) and (9H-xanthene-9-…
Number of citations: 161 www.sciencedirect.com
A Muraleetharan, Y Wang, MC Rowe, A Gould… - Molecular …, 2023 - ASPET
Allosteric modulation of metabotropic glutamate receptor subtype 1 (mGlu 1 ) represents a viable therapeutic target for treating numerous central nervous system disorders. Although …
Number of citations: 1 molpharm.aspetjournals.org
P Malherbe, N Kratochwil, F Knoflach… - Journal of Biological …, 2003 - ASBMB
A model of the rmGlu1 seven-transmembrane domain complexed with a negative allosteric modulator, 1-ethyl-2-methyl-6-oxo-4-(1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)- 1,6-dihydro-…
Number of citations: 157 www.jbc.org
N Yanamala, KC Tirupula… - BMC …, 2008 - bmcbioinformatics.biomedcentral …
Metabotropic glutamate receptors (mGluRs) are G protein coupled receptors that play important roles in synaptic plasticity and other neuro-physiological and pathological processes. …
JNC Kew, JA Kemp - Psychopharmacology, 2005 - Springer
Rationale l-Glutamate is the major excitatory neurotransmitter in the central nervous system (CNS) and mediates its actions via activation of both ionotropic and metabotropic receptor …
Number of citations: 025 link.springer.com
DE Pellegrini-Giampietro - Trends in pharmacological sciences, 2003 - cell.com
Metabotropic glutamate receptors of the mGlu 1 and mGlu 5 subtypes exhibit a high degree of sequence homology and are both coupled to phospholipase C and intracellular Ca 2+ …
Number of citations: 115 www.cell.com
FC Acher - Tocris Biosci. Rev. Lett, 2011 - resources.tocris.com
Glutamate is the major excitatory neurotransmitter in the brain. It is released from presynaptic vesicles and activates postsynaptic ligand-gated ion channel receptors (NMDA, AMPA and …
Number of citations: 7 resources.tocris.com
EJ Herman, M Bubser, PJ Conn, CK Jones - Novel Antischizophrenia …, 2012 - Springer
Metabotropic glutamate receptors (mGluRs) represent exciting targets for the development of novel therapeutic agents for schizophrenia. Recent studies indicate that selective activation …
Number of citations: 49 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.